1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
The synthesis of 1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the tert-butyl and methyl groups: These groups are often introduced via alkylation reactions using appropriate alkyl halides.
Addition of the methoxy and oxoethyl groups: These functional groups can be incorporated through esterification or acylation reactions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxoethyl groups, leading to the formation of new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, yielding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, leveraging its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell division processes.
Comparison with Similar Compounds
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate can be compared with other azetidine derivatives, such as:
1-tert-Butyl 3-methyl azetidine-1,2-dicarboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2-tert-Butyl 2-methyl azetidine-1,3-dicarboxylate: Variation in the position of functional groups, affecting its reactivity and applications.
1-tert-Butyl 2-methyl 2-(2-hydroxyethyl)azetidine-1,2-dicarboxylate: Presence of a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(14,10(16)19-5)8-9(15)18-4/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBKGCLOQLNBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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